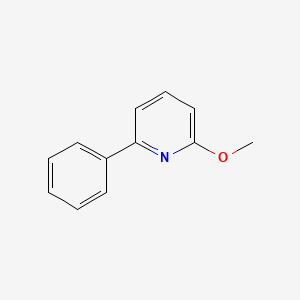

2-Methoxy-6-phenylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFCYRHFIMVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466846 | |

| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35070-08-7 | |

| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 6 Phenylpyridine and Its Derivatives

Established Synthetic Routes for 2-Methoxy-6-phenylpyridine

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds and has been extensively applied to the synthesis of biaryl compounds, including 2-arylpyridines. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or sulfonate.

The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling can be achieved using various palladium catalysts and reaction conditions. For instance, the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and pinacol boronic esters has been reported to proceed efficiently using Pd(dppf)Cl₂ as the catalyst, with temperatures ranging from 65 to 100 °C. These reactions can tolerate the presence of water and oxygen, affording 2-arylpyridines in modest to good yields, ranging from 5% to 89% nih.govclaremont.eduresearchgate.net. The efficiency of the coupling is influenced by the nature of the boronic acid or ester and the reaction solvent. For example, a mixture of dioxane and water has been found to be an effective solvent system for this transformation nih.govclaremont.eduresearchgate.net.

A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, highlighting the versatility of this approach for constructing a wide array of substituted pyridines beilstein-journals.org. A specific application of this methodology is seen in the synthesis of 2-methoxy-5-(pyridine-2-yl)pyridine, an intermediate for the drug perampanel. This synthesis involves the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron to form 2-methoxypyridine-5-boronic acid pinacol ester, which is then coupled with a 2-halogenated pyridine (B92270) google.com. This demonstrates the utility of the Suzuki-Miyaura reaction in constructing complex pyridine-containing molecules.

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling for the synthesis of 2-arylpyridines.

| Catalyst | Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |

| Palladium Catalyst | 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron | Carbonate | Not Specified | 20-30 | Not Specified |

| Palladium Catalyst | 2-Halogenated pyridine | 2-Methoxypyridine-5-boronic acid pinacol ester | Not Specified | Not Specified | Not Specified | Not Specified |

Condensation Reactions in 2-Alkyloxy-pyridine-3-carbonitrile Synthesis

Condensation reactions are a fundamental tool in organic synthesis for the construction of heterocyclic rings. In the context of pyridine synthesis, these reactions often involve the cyclization of acyclic precursors. While not a direct synthesis of this compound, the synthesis of 2-alkoxy-pyridine-3-carbonitriles through condensation reactions provides valuable insights into the formation of the 2-alkoxypyridine core.

The reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide in anhydrous methanol exclusively yields the corresponding 2-methoxy derivatives in good yields (68-79%) researchgate.net. This nucleophilic aromatic substitution is a key step in introducing the methoxy (B1213986) group at the 2-position of the pyridine ring. The presence of two cyano groups in the starting material facilitates this substitution. It is crucial to use an anhydrous solvent to prevent hydrolysis of the cyano groups, which can lead to the formation of undesired side products such as 4-methoxy-2,3-dihydro-1H-pyrrolo researchgate.netresearchgate.netpyridine-1,3-diones researchgate.net.

The synthesis of the pyridine ring itself can be achieved through various condensation strategies. The Hantzsch pyridine synthesis, a classic method, involves the condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia, followed by oxidation mdpi.com. Modern variations of this approach have been developed to allow for the synthesis of a wider range of substituted pyridines under milder conditions mdpi.com. For instance, a Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit for the pyridine ring assembly mdpi.com.

These condensation methodologies, particularly those that allow for the introduction of an alkoxy group at the 2-position, are crucial for the synthesis of precursors that can be further functionalized to yield compounds like this compound.

Transition-Metal-Free Cross Dehydrogenative Alkylation Strategies

In recent years, there has been a growing interest in the development of transition-metal-free reactions for the synthesis of substituted pyridines, driven by the desire for more sustainable and cost-effective synthetic methods. These approaches often rely on the activation of C-H bonds and the formation of new C-C bonds without the need for a metal catalyst.

One such strategy involves the DBU-promoted ring expansion of 2-allyl-2H-azirines organic-chemistry.orgnih.gov. This reaction proceeds through the formation of 1-azatrienes, which then undergo an in situ 6π-electrocyclization to afford pyridines in good to excellent yields. This method demonstrates a broad substrate scope, tolerating various aryl, alkyl, and heterocyclic substituents organic-chemistry.orgnih.gov. A one-pot synthesis of pyridines from oximes via the in situ formation of 2H-azirines has also been achieved using this methodology organic-chemistry.orgnih.gov.

Another transition-metal-free approach for the C2-functionalization of pyridines involves an aryne three-component coupling nih.gov. This protocol allows for the synthesis of C2-substituted pyridine derivatives in good yields. The reaction is believed to proceed through the nucleophilic attack of a pyridylidene intermediate on a carbonyl compound, followed by a Smiles-type rearrangement nih.gov.

While not a direct "cross-dehydrogenative alkylation," a pyridine-mediated, transition-metal-free direct N-alkylation of anilines using alcohols has been reported nih.gov. This reaction proceeds via a borrowing hydrogen mechanism, where the pyridine acts as a hydrogen shuttle. Although this particular example leads to N-alkylation, the underlying principle of using pyridine in a catalytic cycle for C-H functionalization is relevant to the development of transition-metal-free C-C bond-forming reactions.

These emerging transition-metal-free strategies offer promising alternatives to traditional cross-coupling methods for the synthesis of functionalized pyridines, including derivatives of this compound.

Synthesis from 2-Bromo-6-methoxypyridine and Phenylboronic Acid

A highly efficient and direct method for the synthesis of this compound is the Suzuki-Miyaura coupling of 2-bromo-6-methoxypyridine with phenylboronic acid. This reaction is a specific and practical application of the general Suzuki-Miyaura coupling methodology discussed earlier.

The reaction has been reported to proceed with a high yield of 99% under specific conditions chemicalbook.com. The key components for this successful transformation include a palladium catalyst, a suitable base, and an appropriate solvent system. In one reported procedure, the catalyst used is a palladium complex, and the reaction is carried out in a mixture of tetrahydrofuran and water at 60°C for 4 hours with potassium phosphate as the base chemicalbook.com.

The starting material, 2-bromo-6-methoxypyridine, is commercially available and can be characterized by its physical properties, such as a boiling point of 206 °C and a density of 1.53 g/mL at 25 °C sigmaaldrich.com.

The high yield and specificity of this reaction make it a preferred method for the laboratory-scale synthesis of this compound. Below is a table detailing the specific conditions for this synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromo-6-methoxypyridine | Phenylboronic acid | C₄₆H₅₂Cl₃N₃O₂Pd | Potassium phosphate | Tetrahydrofuran/Water | 60 | 4 | 99 |

Novel Synthetic Strategies and Methodological Advancements

Single-Step Synthesis from Non-Heterocyclic Precursors

The development of single-step, or "one-pot," syntheses of complex molecules from simple, non-heterocyclic precursors is a significant goal in organic synthesis, as it can lead to more efficient and environmentally friendly processes. Several novel strategies have emerged for the one-pot synthesis of substituted pyridines.

One such method is a cascade reaction that comprises a novel N-iminative, Cu-catalyzed cross-coupling of alkenylboronic acids at the N-O bond of α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization of the resulting 3-azatriene and air oxidation to afford highly substituted pyridines in moderate to excellent yields (43-91%) nih.gov. This method is notable for its modularity and good functional group tolerance nih.gov.

Another innovative approach involves the synthesis of hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles in a one-pot procedure through precipitation-driven cyclization mdpi.com. While this method produces macrocycles rather than monomeric pyridines, it demonstrates the power of one-pot procedures in constructing complex architectures from simple, acyclic precursors. The reaction involves the polycondensation of acetal-protected AB-type monomers, 2-alkoxy-5-aminobenzaldehyde diethyl acetals, in a mixture of tetrahydrofuran and water or acid mdpi.com.

A three-component synthesis of polysubstituted pyridines has also been developed, based on the Diels-Alder reactions of 2-azadienes formed by a novel redox-neutral catalytic intermolecular aza-Wittig reaction nih.gov. This two-pot process provides rapid access to a diverse range of tri- and tetrasubstituted pyridines from aryl and heteroaromatic aldehydes, substituted α,β-unsaturated acids, and push-pull enamines nih.gov.

These novel, single-step or multicomponent reactions from non-heterocyclic precursors represent significant advancements in pyridine synthesis, offering more convergent and efficient routes to a wide variety of substituted pyridines, including those with the 2-alkoxy-6-aryl substitution pattern.

Catalytic Approaches for 2-Phenylpyridine (B120327) Systems

The construction of the 2-phenylpyridine scaffold, the central structural motif of this compound, is frequently accomplished using powerful transition-metal-catalyzed reactions. These methods offer high efficiency and selectivity in forming the crucial carbon-carbon bond between the pyridine and phenyl rings.

Palladium catalysis is a cornerstone in this field, particularly through C-H bond activation and functionalization. nih.gov The pyridyl group acts as an effective directing group, facilitating the formation of a palladacycle intermediate that enables regioselective functionalization at the ortho position of the phenyl ring. nih.gov This approach has been successfully employed for various transformations, including alkylation, arylation, and acylation. For instance, palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides proceeds through a palladacycle as the key intermediate. rsc.org Similarly, direct ortho-acylation can be achieved using toluene derivatives or carboxylic acids as acylating agents in the presence of a palladium catalyst and an oxidant. nih.govrsc.org

Ruthenium catalysts have also been developed for the selective functionalization of 2-phenylpyridines. Notably, (arene)ruthenium(II) complexes can catalyze the meta sulfonation of 2-phenylpyridines with sulfonyl chlorides. acs.org In this process, the 2-pyridyl group assists in the formation of a stable Ru-Caryl σ-bond, which directs the electrophilic aromatic substitution to the meta position relative to the chelating group, offering an atypical regioselectivity. acs.org

Furthermore, heterogeneous catalysis using molecular sieves presents an alternative route. For example, 2-phenylpyridine and its derivatives can be synthesized in a single step from acetophenone and allyl alcohol with ammonia over mesoporous Al-MCM-41 catalysts. researchgate.net This vapor-phase cyclization offers an environmentally friendly process for creating the core structure. researchgate.net

Table 1: Overview of Catalytic Approaches for 2-Phenylpyridine Systems| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) Acetate (Pd(OAc)₂) | C-H Alkylation / Arylation / Acylation | Pyridine-directed ortho-functionalization of the phenyl ring. | nih.govrsc.org |

| (Arene)Ruthenium(II) Complexes | C-H Sulfonation | Chelation-assisted meta-functionalization of the phenyl ring. | acs.org |

| Mesoporous Al-MCM-41 | Vapor-Phase Cyclization | Single-step synthesis from simple organic molecules and ammonia. | researchgate.net |

| Palladium-PEPPSI-IPr | Suzuki-Miyaura Cross-Coupling | Chemoselective coupling of pyridinyl fluorosulfates with boronic acids. | nih.gov |

Derivatization Strategies of this compound

Once the this compound core is established, a variety of derivatization strategies can be employed to synthesize analogues with tailored properties. These strategies involve introducing new substituents or modifying existing ones, as well as controlling the stereochemical outcome of the products.

The synthesis of substituted analogues of this compound often leverages cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction allows for the formation of carbon-carbon bonds between the pyridine or phenyl rings and a wide range of boronic acids. The chemoselectivity of such couplings can be controlled by using different leaving groups on the pyridine ring. For instance, pyridinyl fluorosulfates have demonstrated a distinct reactivity profile compared to triflates or halides, enabling sequential and selective cross-couplings to build polysubstituted pyridine systems. nih.gov

Direct C-H functionalization, as discussed for the parent 2-phenylpyridine system, is also a powerful tool for derivatization. Palladium-catalyzed reactions can introduce various groups, such as aryl, cyano, and acyl moieties, at specific positions, guided by the coordinating pyridine nitrogen. rsc.org For example, chelation-assisted palladium-catalyzed cyanation using K₃[Fe(CN)₆] as the cyanating agent provides an efficient route to aromatic nitriles. rsc.org These methods allow for the late-stage modification of the molecule, providing access to a diverse library of compounds from a common intermediate.

Table 2: Representative Derivatization Reactions for 2-Phenylpyridine Systems| Reaction | Reagents/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | (Hetero)aryl boronic acid, Pd-PEPPSI-IPr, K₂CO₃ | Aryl or Heteroaryl | nih.gov |

| Ortho-Arylation | Potassium aryltrifluoroborate, Pd(OAc)₂, Cu(OAc)₂ | Aryl | rsc.org |

| Ortho-Cyanation | K₃[Fe(CN)₆], Pd(OAc)₂, Cu(OAc)₂ | Cyano (-CN) | rsc.org |

| Ortho-Acylation | Carboxylic acid, Pd(OAc)₂, Trifluoroacetic anhydride | Acyl (-COR) | rsc.org |

The development of chiral derivatives of this compound is an area of growing interest, particularly due to the potential for stereoselectivity in biological interactions. One key aspect of stereoisomerism in 2-phenylpyridine systems is atropisomerism, which arises from hindered rotation around the single bond connecting the pyridine and phenyl rings.

The stereoselective synthesis of such atropisomers can be achieved through strategic reaction design. For example, the Suzuki–Miyaura cross-coupling reaction between a polysubstituted pyridine and an ortho-substituted phenyl boronic acid can lead to the formation of stable atropisomers at room temperature. researchgate.net The stereochemical outcome can be influenced by interactions between the catalyst and substituents. It has been observed that an ortho-methoxy group on the phenyl boronic acid can complex with the palladium atom in the transition state, which may be useful in the stereoselective synthesis of analogous compounds. researchgate.net

Another approach to creating chiral derivatives involves introducing a stereocenter elsewhere in the molecule, for instance, in a substituent attached to the core structure. This can be accomplished by using chiral starting materials or through asymmetric synthesis. For example, chiral amines can be used in nucleophilic substitution reactions to introduce a chiral side chain. nih.gov While not directly applied to this compound in the cited literature, such strategies are well-established for creating chiral heterocyclic compounds and could be adapted for this system. nih.govnih.gov The separation of racemic mixtures into individual enantiomers can then be performed using techniques like chiral chromatography. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 6 Phenylpyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-Methoxy-6-phenylpyridine is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenyl ring, and the methoxy (B1213986) group. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents and the anisotropic effects of the aromatic rings.

Based on data from analogous compounds such as 2-phenylpyridine (B120327) and 2-methoxypyridine (B126380), the following assignments can be anticipated:

Phenyl Protons: The five protons of the phenyl group at the C6 position are expected to appear in the aromatic region, typically between δ 7.4 and 8.2 ppm. The ortho-protons (H-2', H-6') are generally shifted downfield due to their proximity to the pyridine ring, while the meta- (H-3', H-5') and para- (H-4') protons will appear slightly more upfield.

Pyridine Protons: The three protons on the pyridine ring will also resonate in the aromatic region. The proton at C4 (H-4) is expected to show a triplet, while the protons at C3 (H-3) and C5 (H-5) will appear as doublets. For 2-phenylpyridine, the pyridine protons appear between δ 7.2 and 8.8 ppm rsc.org. The electron-donating methoxy group at C2 would likely shift the adjacent H-3 proton upfield.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet, significantly upfield from the aromatic protons, typically around δ 3.8-4.0 ppm. For instance, the methoxy protons in 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone appear at δ 3.83 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (ortho, H-2'/6') | ~ 8.0 - 8.2 | Multiplet |

| Phenyl (meta, H-3'/5') | ~ 7.4 - 7.6 | Multiplet |

| Phenyl (para, H-4') | ~ 7.4 - 7.5 | Multiplet |

| Pyridine (H-3, H-5) | ~ 6.8 - 7.8 | Doublet |

| Pyridine (H-4) | ~ 7.6 - 7.9 | Triplet |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, twelve distinct signals are expected (5 for the phenyl ring, 5 for the pyridine ring, 1 for the ipso-carbon of the phenyl ring, and 1 for the methoxy group).

Drawing from spectral data of 2-phenylpyridine and other substituted pyridines, the following predictions can be made rsc.org:

Pyridine Carbons: The carbon atom attached to the methoxy group (C2) is expected to be the most downfield of the pyridine carbons, likely appearing around δ 160-165 ppm. The carbon attached to the phenyl group (C6) will also be significantly downfield. The other pyridine carbons (C3, C4, C5) will appear at higher field strengths.

Phenyl Carbons: The ipso-carbon (C1') of the phenyl ring, attached to the pyridine, will be found around δ 139 ppm. The other phenyl carbons will resonate in the typical aromatic range of δ 120-130 ppm.

Methoxy Carbon: The carbon of the methoxy group is expected to appear significantly upfield, typically around δ 53-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine (C2) | ~ 163 |

| Pyridine (C6) | ~ 157 |

| Pyridine (C4) | ~ 137 |

| Pyridine (C3, C5) | ~ 110 - 120 |

| Phenyl (C1') | ~ 139 |

| Phenyl (C2'/C6', C3'/C5', C4') | ~ 127 - 129 |

| Methoxy (-OCH₃) | ~ 55 |

While 1D NMR provides fundamental data, 2D-NMR techniques are crucial for unambiguous assignment of complex spectra. For heterocyclic compounds like this compound, these methods are invaluable ipb.pt.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would confirm the connectivity within the pyridine ring (H-3 with H-4, H-4 with H-5) and within the phenyl ring (ortho with meta, meta with para).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the C2 carbon of the pyridine ring, and between the ortho-protons of the phenyl ring (H-2'/6') and the C6 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show correlations between the methoxy protons and the H-3 proton on the pyridine ring, as well as between the ortho-protons of the phenyl ring (H-2'/6') and the H-5 proton of the pyridine ring, confirming their spatial proximity and helping to define the molecule's preferred conformation in solution.

Variable Temperature NMR (VT-NMR) could be employed to study the rotational dynamics around the C6-C1' single bond. By recording spectra at different temperatures, it is possible to determine the energy barrier to rotation between the pyridine and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₁NO, giving it a molecular weight of approximately 185.22 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion (M⁺•): A prominent peak corresponding to the intact molecule at m/z ≈ 185.

Fragmentation Patterns: The molecular ion is energetically unstable and can fragment into smaller, charged pieces chemguide.co.uk. Common fragmentation pathways for methoxy-aromatic compounds include:

Loss of a methyl radical (•CH₃): This would result in a significant fragment ion at [M-15]⁺ (m/z ≈ 170).

Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde would produce a fragment at [M-30]⁺ (m/z ≈ 155).

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at [M-31]⁺ (m/z ≈ 154).

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose CO, giving a fragment at [M-15-28]⁺ (m/z ≈ 142).

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 185 | [C₁₂H₁₁NO]⁺• (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

| 155 | [M - CH₂O]⁺ |

| 154 | [M - OCH₃]⁺ |

| 142 | [M - CH₃ - CO]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be dominated by absorptions from the aromatic rings and the methoxy group. Data from the closely related 2-methoxy-6-methylpyridine provides a strong basis for assignments researchgate.netresearchgate.net.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl and pyridine rings, and the C=N bond of the pyridine, will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. For 2-methoxy-6-methylpyridine, C-C stretching vibrations are observed at 1612 cm⁻¹ researchgate.net.

C-O Stretching: The C-O stretching of the aryl-alkyl ether linkage is a key feature. This typically gives rise to two strong bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ range are diagnostic of the substitution pattern on the aromatic rings. A strong band around 750-770 cm⁻¹ would be expected for the monosubstituted phenyl group, and another characteristic band would arise from the trisubstituted pyridine ring.

Table 4: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1400 - 1620 |

| Asymmetric C-O-C Stretch | ~ 1250 |

| Symmetric C-O-C Stretch | ~ 1040 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction on a single crystal provides the most definitive structural information, revealing precise bond lengths, bond angles, and the packing of molecules in the solid state. While a specific crystal structure for this compound is not available, analysis of closely related compounds like 2,6-bis(4-methoxyphenyl)-4-phenylpyridine offers significant insights into the expected solid-state conformation nih.gov.

Molecular Conformation: A key feature is the dihedral angle between the planes of the pyridine and phenyl rings. Due to steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyridine ring, the two rings are not expected to be coplanar. In 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, the angles between the central pyridine ring and the attached benzene (B151609) rings range from 19.8° to 35.3° nih.gov. A similar non-planar conformation is expected for this compound.

Crystal Packing: In the solid state, molecules will arrange themselves to maximize favorable intermolecular interactions. Common interactions for such aromatic compounds include:

π–π Stacking: The aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal lattice.

C-H···π Interactions: The electron-rich π-systems of the aromatic rings can act as weak hydrogen bond acceptors for C-H bonds of neighboring molecules, further influencing the crystal packing nih.gov.

Crystal System: Analogous compounds often crystallize in common crystal systems. For example, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine crystallizes in the monoclinic system nih.gov. This provides a likely starting point for the analysis of this compound crystals.

Crystal Structure Determination

The precise solid-state arrangement of molecules is determined through single-crystal X-ray diffraction. This technique provides definitive data on cell parameters, crystal systems, and space groups. While the crystal structure for this compound itself is not detailed in the available literature, extensive studies on its analogues, such as substituted phenylpyridines and terpyridines, offer significant insights into the expected structural characteristics. These analogues consistently demonstrate how substituent placement and molecular complexity influence the crystal lattice.

For instance, the analysis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine and 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine reveals that they crystallize in the monoclinic system. researchgate.netnih.gov The specific arrangement and unit cell dimensions are crucial for understanding the macroscopic properties of the material. A summary of crystallographic data for several analogues is presented below.

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | Monoclinic | P21/c | 18.9035 | 5.1670 | 17.1558 | 90.069 | researchgate.net |

| 4-(3-Methoxyphenyl)-2,6-diphenylpyridine | Monoclinic | I2/a | - | - | - | - | researchgate.netnih.gov |

| 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | Monoclinic | P21/c | 6.379 | 15.538 | 20.51 | 94.281 | nih.gov |

| 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | Triclinic | P-1 | 6.1325 | 8.2667 | 16.052 | α=86.829, γ=84.603 | mdpi.com |

Intermolecular Interactions (e.g., π–π Stacking, H-bonding)

The stability and assembly of molecules in the crystal lattice are governed by a network of non-covalent intermolecular interactions. In this compound analogues, these forces include hydrogen bonding, C–H⋯π interactions, and π–π stacking.

Hydrogen Bonding : In structures containing suitable donors and acceptors, hydrogen bonds play a significant role. For example, in 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, pairwise C—H⋯N hydrogen bonds connect molecules into inversion dimers. nih.gov The interplay between hydrogen bonding and π-systems can influence the strength of other interactions, as hydrogen bonds may affect the electron density of aromatic rings and consequently modulate the π–π stacking forces. rsc.org

Conformational Analysis in Solid State

The conformation of a molecule in the solid state, particularly the torsional or dihedral angles between its constituent rings, is a critical aspect of its structure. For phenylpyridine derivatives, a key feature is the degree of twist between the pyridine and phenyl rings. These rings are generally not coplanar.

Theoretical studies on 2-phenylpyridine suggest a twisted conformation between the aromatic rings of about 21 degrees. researchgate.net Experimental data from crystal structures of analogues confirm this non-planar arrangement.

In 2-methoxy-4,6-diphenylnicotinonitrile, the dihedral angle between the pyridine ring and one of the phenyl rings is 10.853(58)°. nih.gov

For 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine, the dihedral angles between the central pyridine ring and the peripheral rings are 22.24 (4)° and 2.38 (4)°, while the methoxyphenyl ring is significantly twisted away from the central pyridine ring with a dihedral angle of 48.93 (4)°. nih.gov

In the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the three benzene rings by 17.26 (6)°, 56.16 (3)°, and 24.50 (6)°. researchgate.netnih.gov

Similarly, for 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine, the angles between the central pyridine ring and the three benzene rings are 22.3 (2)°, 35.3 (2)°, and 19.8 (2)°. nih.gov

This consistent finding of non-planar conformations across various analogues indicates that steric hindrance and electronic effects prevent the molecule from adopting a flat geometry in the solid state.

UV-Visible Absorption and Emission Spectroscopy

UV-Visible absorption and emission spectroscopy are used to study the electronic transitions in molecules. The absorption spectrum reveals the wavelengths of light a molecule absorbs to promote electrons to higher energy states, while the emission spectrum shows the light released as electrons return to the ground state. These properties are highly dependent on the molecular structure and its electronic conjugation.

For 2-methoxypyridine derivatives, photophysical properties have been a subject of investigation. researchgate.net Theoretical calculations on related structures provide insight into the expected spectral characteristics. For example, TD-DFT calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl), a molecule containing a methoxy phenyl group, predicted absorption peaks at 342.90 nm and 405.85 nm. scielo.org.za The electronic properties can be modulated by protonation or substitution, suggesting that these compounds could be potential n-type materials. researchgate.net

The fluorescence properties of related systems are also of interest. Studies on extended 2,4,6-triphenyl-1,3,5-triazines show that increasing the electron-releasing nature of substituents leads to a bathochromic (red) shift in the first absorption band. mdpi.com For methoxy-substituted compounds specifically, solid-state fluorescence quantum yields can be moderate to high, ranging from 0.07 to 0.69 in a series of methoxy-trans-stilbene derivatives. mdpi.com These findings suggest that this compound and its analogues are likely to be fluorescent, with their specific absorption and emission wavelengths influenced by the precise substitution pattern and molecular conformation.

Table 2: Spectroscopic Data for an Analogue of this compound

| Compound | Method | Absorption λmax (nm) | Ref. |

|---|---|---|---|

| (2Z, 5Z)-3-N(4-Methoxy phenyl) | Calculated | 342.90, 405.85 | scielo.org.za |

Computational and Theoretical Chemistry Studies of 2 Methoxy 6 Phenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a molecule's ground-state energy, electron density, and other fundamental properties by solving the Schrödinger equation in an approximate manner. These calculations form the basis for geometry optimization, reactivity analysis, and the simulation of various spectra. For pyridine (B92270) derivatives, DFT has been successfully used to investigate their molecular structures and vibrational spectra. researchgate.net

Molecular geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Using DFT, this process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. The resulting optimized structure provides critical insights into the molecule's stability and conformational preferences. While specific studies providing the optimized geometrical parameters for 2-Methoxy-6-phenylpyridine are not available, this analysis would yield precise data on the planarity of the pyridine and phenyl rings and the orientation of the methoxy (B1213986) group.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. FMO analysis for this compound would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks by mapping the spatial distribution of these orbitals. Detailed calculations of the HOMO-LUMO energies for this specific compound are not present in the surveyed literature.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

DFT calculations can be used to compute various descriptors that quantify a molecule's aromaticity and reactivity. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can confirm the aromatic character of the pyridine and phenyl rings. Reactivity descriptors derived from the electron density, such as the Molecular Electrostatic Potential (MEP), are also valuable. An MEP map visually displays the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). Such a map for this compound would reveal the reactive sites, providing insight into its intermolecular interactions. However, specific studies detailing these descriptors for this compound have not been found.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, interactions with its environment (such as solvents), and thermodynamic properties. An MD simulation of this compound could, for example, explore its behavior in an aqueous solution, revealing how water molecules arrange around it and providing insights into its solubility and stability. Published MD simulation studies focused specifically on this compound are not available in the current literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov QSAR models are developed by calculating molecular descriptors (e.g., physicochemical, electronic, and steric properties) for a series of compounds and relating them to their measured biological effects using statistical methods. These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules. While QSAR studies have been performed on various pyridine and acridone (B373769) derivatives, no specific QSAR models incorporating this compound were identified in the reviewed literature. scialert.netscialert.net

Simulation of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and intensities. researchgate.net A TD-DFT simulation for this compound would provide a theoretical UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions (e.g., π → π*) within the molecule. A published, simulated UV-Vis spectrum for this compound could not be located in the searched scientific databases.

Despite a comprehensive search for computational and theoretical chemistry studies focusing on the reaction mechanisms of this compound, no specific research articles detailing this area were identified.

General computational chemistry approaches, such as Density Functional Theory (DFT), are commonly employed to investigate reaction mechanisms. These studies typically elucidate reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. Such computational insights are valuable for optimizing reaction conditions and predicting the formation of products.

While computational studies have been conducted on related pyridine derivatives and various reaction types where this compound could theoretically be a substrate (e.g., Suzuki-Miyaura coupling, C-H activation, and Buchwald-Hartwig amination), the search did not yield any specific computational analysis of reaction mechanisms directly involving this compound.

Therefore, detailed research findings and data tables specifically pertaining to the computational insights into the reaction mechanisms of this compound are not available in the surveyed literature.

Advanced Reaction Chemistry and Transformations of 2 Methoxy 6 Phenylpyridine

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. In the context of 2-Methoxy-6-phenylpyridine, the methoxy (B1213986) group is a primary site for such modifications.

One of the most common FGIs involving the methoxy group is its demethylation to the corresponding pyridone. This transformation is significant as it can alter the electronic properties and coordination ability of the molecule. The presence of a methoxy group ortho to an alkyl substituent on a pyridine (B92270) ring can influence the basicity of the pyridine nitrogen, which in turn can facilitate reactions that would otherwise have very low yields. For instance, carefully designed methoxypyridines can be used to tune the basicity of the pyridine nitrogen, which can be advantageous in multi-step syntheses. While specific examples for the direct demethylation of this compound are not prevalent in the reviewed literature, general methods for aryl methyl ether cleavage, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide, are well-established and applicable.

Conversely, the methoxy group can be introduced through the methoxylation of a corresponding halo-pyridine, often catalyzed by a metal. This highlights the reversible nature of this particular functional group interconversion.

Cross-Coupling Reactions Involving this compound Scaffolds

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can participate in several types of these reactions, leading to the synthesis of more complex molecular architectures.

Palladium-catalyzed C-H arylation has emerged as a powerful technique for the direct formation of biaryl compounds, minimizing the need for pre-functionalized starting materials. The 2-phenylpyridine (B120327) core is a well-studied substrate for directed C-H activation, where the pyridine nitrogen directs the palladium catalyst to the ortho C-H bonds of the phenyl ring. This regioselectivity is a consequence of the formation of a stable palladacycle intermediate.

For this compound, the C-H bonds on the phenyl ring are the primary targets for arylation. The reaction typically involves a palladium catalyst, such as palladium(II) acetate, an oxidant, and an arylating agent. While the methoxy group on the pyridine ring can influence the electronic properties of the system, the directing effect of the pyridine nitrogen generally dominates the regioselectivity of the C-H arylation on the phenyl ring. It is important to note that the electronic character of the C-H bonds and the heteroarene ring can significantly influence the regioselectivity of C-H arylation. In some cases, the presence of a methoxy group can lead to a mixture of products due to its own activating effects.

A summary of representative palladium-catalyzed C-H arylation reactions on 2-phenylpyridine scaffolds is presented below:

| Catalyst | Arylating Agent | Directing Group | Key Features |

| Pd(OAc)₂ | Diaryliodonium salts | Pyridine | High efficiency and functional group tolerance. |

| Pd(OAc)₂ | Potassium aryltrifluoroborates | Pyridine | One-pot synthesis of ortho-arylated 2-phenylpyridines. |

| Ru-photoredox/Pd | Phenyldiazonium tetrafluoroborate | (6-phenylpyridin-2-yl)pyrimidine | Green chemistry approach using LED light. |

| Pd(OAc)₂ | Alkyl iodides | Pyridine | Leads to C-H alkylation instead of arylation. |

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction can be effectively used for the derivatization of the this compound scaffold, particularly if a halogen atom is introduced onto either the pyridine or the phenyl ring.

For instance, a halogenated derivative of this compound can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents. The choice of catalyst, ligand, and base is crucial for the success of the reaction, especially when dealing with heteroaromatic substrates. While specific examples directly employing this compound are sparse in the literature, the general principles of Suzuki-Miyaura coupling on pyridine and phenyl rings are well-established. For example, the coupling of 2-halopyridines with phenylboronic acid is a common strategy for the synthesis of 2-phenylpyridine derivatives. Highly efficient palladium-catalyzed ligand-free Suzuki reactions of chloropyridines with arylboronic acids have been developed, offering an environmentally benign approach.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 2-position activates the ring towards electrophilic attack. The methoxy group directs incoming electrophiles primarily to the 3- and 5-positions through resonance stabilization of the cationic intermediate. For 2-methoxypyridine (B126380), bromination has been shown to yield 3-bromo-2-methoxypyridine (B87399) as the major product. Sulfonation of 2-methoxypyridine with sulfuric acid and heat can lead to the formation of 2-methoxy-4-sulfonic acid pyridine. The phenyl group at the 6-position is generally considered to be a weakly deactivating group towards electrophilic attack on the pyridine ring itself.

Nucleophilic Aromatic Substitution (NAS) on the pyridine ring is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because these positions can better stabilize the negative charge of the Meisenheimer-like intermediate. In this compound, the 2- and 6-positions are already substituted. The methoxy group at the C2 position can act as a leaving group in the presence of a strong nucleophile. For instance, methoxypyridines can undergo nucleophilic amination. The outcome of a nucleophilic substitution on a substituted pyridine often depends on which substituent is a better leaving group.

Metal-Catalyzed Transformations and Coordination Chemistry

The nitrogen atom of the pyridine ring and the potential for cyclometalation involving the phenyl ring make this compound and its derivatives excellent ligands in coordination chemistry. They can form stable complexes with a variety of transition metals, leading to compounds with interesting photophysical and catalytic properties.

Iridium: 2-Phenylpyridine derivatives are widely used as cyclometalating ligands in the synthesis of iridium(III) complexes for applications in organic light-emitting diodes (OLEDs). The synthesis typically involves the reaction of an iridium precursor, such as IrCl₃·nH₂O, with the 2-phenylpyridine ligand to form a chloro-bridged dimer, which is then reacted with an ancillary ligand. Iridium complexes with substituted phenylpyridine ligands have been synthesized to tune their luminescent properties.

Manganese: While specific examples of manganese complexes with this compound were not found in the searched literature, manganese complexes with other nitrogen-containing heterocyclic ligands are known and exhibit interesting catalytic and magnetic properties.

Platinum: Platinum(II) complexes with 2-phenylpyridine derivatives have been synthesized and characterized for their potential applications in various fields, including as anticancer agents and in materials science. The synthesis often involves the reaction of a platinum(II) precursor with the 2-phenylpyridine ligand.

Ruthenium: Ruthenium(II) complexes with bipyridine and terpyridine ligands, which are structurally related to 2-phenylpyridine, are well-known for their rich photochemistry and have been extensively studied for applications in solar energy conversion and catalysis. Ruthenium complexes with methoxy-substituted bipyridine ligands have been synthesized and their electrochemical and spectroscopic properties investigated. Ruthenium(II)-NHC complexes have also been used as catalysts for the direct arylation of 2-phenylpyridine.

Rhodium: Rhodium complexes are also known to be effective catalysts for C-H activation and other organic transformations. While direct examples with this compound are not readily available, the broader class of 2-phenylpyridines serves as effective ligands in rhodium catalysis.

The coordination of this compound to these metals can lead to a range of coordination geometries and electronic structures, which in turn dictate the properties and reactivity of the resulting metal complexes.

Catalytic Applications in Organic Synthesis

While direct catalytic applications of this compound are not extensively documented, the broader class of 2-phenylpyridine derivatives serves as crucial ligands in various metal-catalyzed organic transformations. The nitrogen atom of the pyridine ring and the potential for C-H activation on the phenyl ring make these compounds effective ancillary ligands, particularly for palladium. Their structural analogues provide significant insight into the potential catalytic activity of this compound.

Palladium(II) complexes featuring substituted 2-phenylpyridine ligands have been synthesized and evaluated as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net In a notable study, a series of ligands, including the structurally related 2-(o-methoxyphenyl)pyridine, were used to prepare palladium(II) complexes of the type [PdCl2L2]. researchgate.net These complexes were then tested for their efficiency in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid.

The catalytic activity of these complexes demonstrates the influence of the electronic and steric properties of the substituents on the 2-phenylpyridine scaffold. researchgate.net For instance, the complex containing the 2-(o-methoxyphenyl)pyridine ligand showed high catalytic activity, affording the coupled product in a 97% isolated yield, albeit over a longer reaction time of 16 hours. researchgate.net This suggests that while the methoxy group in the ortho position may influence the reaction rate, it facilitates a highly efficient transformation. The square planar geometry of these palladium complexes, where the ligand coordinates through the nitrogen donor of the pyridine ring, is a key feature of their catalytic function. researchgate.net

The performance of the palladium complex with the 2-(o-methoxyphenyl)pyridine ligand compared to other substituted 2-phenylpyridine ligands is detailed in the table below.

Table 1. Catalytic Activity of Palladium(II) Complexes with Various 2-Phenylpyridine Derivative Ligands in the Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid. researchgate.net

Photochemical Reactions of this compound Derivatives

The study of the specific photochemical reactions of this compound is a niche area of research. However, investigations into the photo-physical properties of more complex 2-methoxypyridine derivatives provide foundational knowledge. Research has been conducted on novel, bent-shaped luminescent mesogens that incorporate a substituted 2-methoxypyridine core. rsc.orgresearchgate.net These molecules are of interest for their potential applications in materials science, such as in light-emitting diodes (LEDs) and solar cells. rsc.org

These complex derivatives, which feature a 2-methoxypyridine central unit with additional substitutions, exhibit notable photo-physical behaviors, including fluorescence. rsc.org The absorption and emission characteristics are highly dependent on the nature and position of the various substituents on the pyridine ring. For example, a series of fourteen bent-shaped luminescent mesogens with a pyridine core were synthesized, and their photo-physical properties were characterized. rsc.org These compounds show fluorescence in both solution and solid states, with emission maxima varying based on the electronic properties of the attached groups.

The absorption spectra of these derivatives typically show maxima in the ultraviolet range, which is characteristic of π-π* transitions within the conjugated aromatic system. rsc.org The fluorescence emission occurs at longer wavelengths, in the visible spectrum. The specific wavelengths of absorption and emission for some of these complex 2-methoxypyridine derivatives are summarized in the table below, illustrating the influence of molecular structure on their photophysical properties.

Table 2. Photophysical Properties of Selected Complex 2-Methoxypyridine Derivatives in Dichloromethane. rsc.org

Biological and Pharmacological Research Applications of 2 Methoxy 6 Phenylpyridine Derivatives

Medicinal Chemistry Applications

The inherent bioactivity of the pyridine (B92270) nucleus, found in numerous natural products and synthetic drugs, is often enhanced by the specific substitution pattern of 2-Methoxy-6-phenylpyridine. mdpi.com This has spurred significant interest in synthesizing and evaluating a multitude of derivatives for their therapeutic potential.

Derivatives of this compound have shown considerable promise as anticancer and antitumor agents. The pyridine ring is a core component in several approved anticancer drugs, and its derivatives are known to exhibit a broad spectrum of antitumor activities. researchgate.netnih.gov Research has focused on modifying the basic this compound structure to enhance cytotoxicity against various cancer cell lines.

One area of investigation involves the synthesis of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, where the aryl group can be a substituted phenyl ring. These compounds have been evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov Notably, certain derivatives displayed potent activity, with IC50 values comparable to the standard chemotherapeutic drug, Doxorubicin. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, evidenced by the modulation of key proteins in the apoptotic pathway such as Bcl-2, Bax, cytochrome C, p53, and caspases. nih.gov

Furthermore, the introduction of a methoxy (B1213986) group has been shown to be a critical factor in the anticancer potential of various heterocyclic compounds. mdpi.comnih.govmdpi.com For instance, studies on methoxy-substituted N-phenylpyrazoline derivatives have demonstrated enhanced potency as anticancer agents. nih.gov Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been shown to inhibit the growth of human liver cancer cells and induce apoptosis in vitro, with in vivo studies confirming its antitumor effects in a xenograft mouse model. nih.gov While not direct derivatives of this compound, these findings underscore the importance of the methoxy group in designing effective anticancer compounds.

The table below summarizes the in vitro anticancer activity of selected pyridine derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | nih.gov |

| 5l | HCT-116 (Colon cancer) | 2.71 ± 0.16 | nih.gov |

| Doxorubicin | A549 (Non-small cell lung cancer) | 2.93 ± 0.28 | nih.gov |

| Doxorubicin | HCT-116 (Colon cancer) | 3.10 ± 0.22 | nih.gov |

| 6i | HSC3 (Head and neck cancer) | 10.8 | mdpi.com |

| 6i | T47D (Breast cancer) | 11.7 | mdpi.com |

| 6i | RKO (Colorectal cancer) | 12.4 | mdpi.com |

| 1g2a | HCT116 (Colon cancer) | 0.0059 | nih.gov |

| 1g2a | BEL-7402 (Hepatocellular carcinoma) | 0.0078 | nih.gov |

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.comscilit.com Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Studies on N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ycmou.ac.innanoient.org The synthesis of these compounds often involves a greener methodology, starting from readily available materials like 2-Amino, 6-Chloro, Pyridines. ycmou.ac.in The structure-activity relationship of these derivatives is a key area of investigation to identify the structural features essential for their antimicrobial action. ycmou.ac.in

Furthermore, the synthesis of 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles has yielded compounds with significant antimicrobial activity. worldnewsnaturalsciences.com These derivatives were tested against Gram-positive bacteria (B. megaterium, S. aureus), Gram-negative bacteria (Escherichia coli, S. taphimarium), and the fungus Aspergillus niger. worldnewsnaturalsciences.com Several of the synthesized compounds exhibited remarkable antibacterial and antifungal activity, comparable to standard drugs like Ampicillin, Chloramphenicol, Norfloxacin, and Fluconazole. worldnewsnaturalsciences.com

The antifungal properties of substituted phenylpyridine derivatives have also been a subject of interest. nih.gov Research on 6-substituted-phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives showed that compounds with a chloro substituent exhibited the highest activity against a panel of five fungal species. nih.gov This highlights the influence of specific substituents on the phenyl ring in modulating antifungal potency.

The following table presents the zone of inhibition for selected 2-Methoxy-nicotinonitrile derivatives against various microbial strains.

| Compound ID | B. megaterium (mm) | S. aureus (mm) | E. coli (mm) | S. taphimarium (mm) | A. niger (mm) | Reference |

| 3b | 24 | 22 | 21 | 23 | 24 | worldnewsnaturalsciences.com |

| 3c | 23 | 21 | 22 | 24 | 23 | worldnewsnaturalsciences.com |

| 3d | 22 | 23 | 23 | 22 | 22 | worldnewsnaturalsciences.com |

| 3e | 21 | 24 | 24 | 21 | 21 | worldnewsnaturalsciences.com |

| Ampicillin | 27 | 26 | 25 | 28 | - | worldnewsnaturalsciences.com |

| Fluconazole | - | - | - | - | 26 | worldnewsnaturalsciences.com |

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. mdpi.com The pyridine nucleus is a key structural motif in several molecules with antiviral properties. mdpi.comnih.gov

Research into novel 2-benzoxyl-phenylpyridine derivatives has revealed their potential antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Preliminary assays indicated that some of these compounds exhibited excellent antiviral effects, effectively inhibiting virus-induced cytopathic effects and reducing viral progeny yields, with activities comparable or superior to the control drug, ribavirin. nih.gov Further studies on the mechanism of action suggested that these compounds target the early stages of viral replication, including viral RNA replication and protein synthesis. nih.gov

While direct studies on the antiviral activity of this compound are limited, the promising results from closely related phenylpyridine derivatives suggest that this scaffold holds potential for the development of new antiviral therapies. nih.gov

Pyridine derivatives have been recognized for their potential as anti-inflammatory agents due to their ability to inhibit key inflammatory pathways. researchgate.net The anti-inflammatory effects of various pyridine-containing compounds have been explored in several studies.

For instance, 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune complex-mediated inflammation. nih.gov This activity profile was similar to that of hydrocortisone, a known anti-inflammatory steroid. nih.gov While not directly this compound derivatives, these findings highlight the anti-inflammatory potential of the substituted pyridine core.

The anti-inflammatory effect of quinazolinone derivatives, which are nitrogen-containing heterocyclic compounds, has also been examined. One such derivative demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophages by inhibiting the expression of pro-inflammatory cytokines and mediators. nih.gov This suggests that heterocyclic scaffolds, including those related to pyridine, can be valuable starting points for the development of new anti-inflammatory drugs.

The pyridine ring is a privileged scaffold in medicinal chemistry for targeting the central nervous system (CNS). nih.gov Pyridine alkaloids, for example, have been shown to exhibit a range of CNS activities. nih.gov

Research into N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives, some of which contain a methoxyphenyl group, has revealed their potential for anxiolytic-like and anticonvulsant activities in mice. nih.gov One particular compound, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride, exhibited both anxiolytic and anticonvulsant effects, which were attributed to its interaction with various receptors in the CNS, including serotonin and dopamine receptors. nih.gov

While specific studies on the neurological activities of this compound are not extensively documented, the known CNS activity of related pyridine and methoxyphenyl-containing compounds suggests that this is a promising area for future research.

The development of effective drug delivery systems and the enhancement of bioavailability are critical aspects of medicinal chemistry. The physicochemical properties of a molecule, such as lipophilicity, play a significant role in its ability to be absorbed and distributed in the body.

The incorporation of a methoxy-phenyl fragment into a thiosemicarbazone skeleton, for example, has been explored as a strategy to enhance membrane permeability in cancer cells and potentially decrease toxicity by increasing molecular lipophilicity. mdpi.com Similarly, the diarylquinoline molecule, which can be seen as a more complex analog of this compound, is noted for its increased lipophilicity and thus improved permeability, an important factor in drug design. mdpi.com

While specific studies on the targeted drug delivery and bioavailability of this compound derivatives are not widely available, the principles of medicinal chemistry suggest that modifications to the core structure, such as the introduction of specific functional groups, could be employed to optimize these pharmacokinetic properties. The inherent lipophilicity of the phenyl and methoxy groups can be a starting point for designing derivatives with improved absorption and distribution characteristics.

Agrochemical Applications (e.g., Insecticidal, Herbicidal, Fungicidal Activities)

The pyridine ring is a key structural motif in many agrochemicals, and derivatives of 2-phenylpyridine (B120327) have shown promise in crop protection. mdpi.comresearchgate.net Research has explored their potential as insecticides, herbicides, and fungicides.

Insecticidal Activities: A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and evaluated for their insecticidal properties. mdpi.com In laboratory assays, several of these compounds demonstrated significant efficacy against various pests. For instance, compounds 5a, 5d, 5g, 5h, and 5k exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.com This high level of activity suggests that the 2-phenylpyridine scaffold is a promising starting point for the development of new insecticides. mdpi.com

Herbicidal Activities: Phenylpyridine derivatives have also been investigated for their potential as herbicides. nih.gov Certain pyrazole derivatives incorporating a phenylpyridine moiety have demonstrated moderate herbicidal effects against weeds such as Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatments. nih.gov Specifically, compounds 6a and 6c showed 50% inhibition of Setaria viridis, a performance slightly superior to the commercial herbicide pyroxasulfone under the same conditions. nih.gov

Fungicidal Activities: The development of fungicides is another area where pyridine derivatives are of interest. While direct studies on the fungicidal activity of this compound are limited, related structures such as 2,4-diarylquinolines, which share some structural similarities, are known to possess antifungal properties. mdpi.com This suggests that derivatives of this compound may also warrant investigation for their potential to control fungal pathogens in agricultural settings.

Interactive Data Table: Agrochemical Activity of 2-Phenylpyridine Derivatives

| Compound | Target Organism | Activity Type | Efficacy | Concentration |

| 5a | Mythimna separata | Insecticidal | 100% inhibition | 500 mg/L |

| 5d | Mythimna separata | Insecticidal | 100% inhibition | 500 mg/L |

| 5g | Mythimna separata | Insecticidal | 100% inhibition | 500 mg/L |

| 5h | Mythimna separata | Insecticidal | 100% inhibition | 500 mg/L |

| 5k | Mythimna separata | Insecticidal | 100% inhibition | 500 mg/L |

| 6a | Setaria viridis | Herbicidal | 50% inhibition | 150 g a.i./hm² |

| 6c | Setaria viridis | Herbicidal | 50% inhibition | 150 g a.i./hm² |

Biochemical Mechanisms of Action and Molecular Interactions

Understanding how these compounds exert their biological effects at a molecular level is crucial for their development. Research into the biochemical mechanisms of this compound derivatives and related compounds has focused on their interactions with biological targets such as proteins and DNA.

Ligand-Target Interactions

The biological activity of a compound is often initiated by its binding to a specific target molecule, such as a receptor or enzyme. For a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, molecular docking and dynamic simulation studies have been used to investigate its interaction with lipoprotein-associated phospholipase A2 (Lp-PLA2). nih.gov These computational models suggest that the ligand can induce a degree of rigidity in the protein, with low root-mean-square fluctuation (RMSF) values for certain amino acid residues indicating a strong, restrictive influence from the ligand. nih.gov This suggests a potentially high inhibitory potential against the protein target. nih.gov The interactions observed primarily involve weak hydrogen bonds and dipole-dipole interactions between the nitrogen and hydrogen atoms of the ligand and the protein. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many biologically active compounds. Phenylpyridine derivatives have been identified as potent inhibitors of the enzyme cyclooxygenase-2 (COX-2). acs.org Detailed kinetic studies have been employed to understand the mechanism of inhibition and to optimize the compounds for a long residence time on the enzyme, which can lead to sustained efficacy. acs.org These studies have led to the discovery of phenylpyridine derivatives with dissociation half-lives of up to 40 hours, significantly longer than some marketed COX-2 inhibitors. acs.org Additionally, some 2-pyridone derivatives, which can be seen as structural analogs, have been shown to act as both competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov

DNA Binding Studies

DNA can also be a target for small molecules, leading to various biological effects. Studies on pyridine-4-carbohydrazide derivatives have employed molecular docking to predict their binding to DNA. cmjpublishers.com These computational predictions have been validated experimentally using UV-visible absorption titration and competitive binding assays, which confirmed that these compounds can bind to the minor groove of DNA. cmjpublishers.com The binding constants (Kb) for these interactions were in the range of 6.3 × 10⁴ to 7.4 × 10⁴ M⁻¹, with negative Gibbs free energy values indicating that the binding is a spontaneous process. cmjpublishers.com Similarly, palladium(II) complexes containing a terpyridine ligand have been shown to bind to DNA through both intercalation and coordination, with binding constants in the range of 1.0 × 10⁵ to 2.0 × 10⁵ M⁻¹. nih.gov These complexes were also capable of cleaving supercoiled plasmid DNA. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, as they seek to understand how the chemical structure of a molecule influences its biological activity. By making systematic modifications to a lead compound and evaluating the resulting changes in potency, researchers can identify the key structural features responsible for its effects.

For herbicidal pyrazole derivatives containing a phenylpyridine moiety, SAR studies have indicated that the presence of a 4-(pyridin-2-yl)phenylene sulfide structure is beneficial for activity. nih.gov Furthermore, the nature and position of substituents on the pyridine ring play a crucial role. For instance, when the 3-position of the pyridine ring is substituted with a chlorine atom and the 5-position with a fluorine atom or a trifluoromethyl group, the resulting compounds exhibit the best post-emergence herbicidal activity. nih.gov

In the context of insecticidal 2-phenylpyridine derivatives, the substituents on the phenyl ring are also critical. While specific SAR data for this compound derivatives is not extensively detailed in the provided context, the general principles of SAR suggest that modifications to both the phenyl and pyridine rings, including the position and electronic nature of substituents, would significantly impact their insecticidal potency.

In Vitro and In Vivo Biological Evaluation Models

The biological activity of this compound derivatives and related compounds is assessed using a variety of experimental models, both in vitro (in a controlled laboratory setting) and in vivo (in a living organism).

In Vitro Models: For evaluating potential agrochemical applications, in vitro assays are often the first step. For insecticides, the leaf-dipping method is a common technique where the mortality of insects on treated leaves is measured. mdpi.com For herbicides, the inhibitory effects on seed germination and plant growth are assessed in a controlled environment. nih.gov In pharmacological research, in vitro models can include enzyme activity assays and cell-based assays to determine cytotoxicity or other cellular effects. mdpi.com For example, the anticancer potential of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides was evaluated in vitro against human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines. mdpi.com

In Vivo Models: Following promising in vitro results, compounds are often tested in vivo. For a related compound, 2-methoxy-6-methylpyridine (MMP), its efficacy in dissolving gallstones was evaluated in a porcine (pig) model. nih.gov In this model, cholesterol gallstones were surgically inserted into the gallbladder of pigs, and the dissolution of these stones upon treatment with MMP was monitored. nih.gov This in vivo model provided crucial data on the compound's efficacy in a biological system that more closely resembles the intended application. nih.gov

Interactive Data Table: In Vitro and In Vivo Models for Pyridine Derivatives

| Compound/Derivative | Model Type | Model System | Application | Key Findings |

| 2-Phenylpyridine derivatives | In Vitro | Leaf-dipping method (Mythimna separata) | Insecticidal | 100% inhibition at 500 mg/L for active compounds. |

| Phenylpyridine-pyrazole derivatives | In Vitro | Greenhouse herbicidal assays | Herbicidal | Moderate activity against various weeds. |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | In Vitro | Caco-2 and HCT-116 cell lines | Anticancer | Demonstrated inhibitory activity against cancer cell lines. |

| 2-Methoxy-6-methylpyridine (MMP) | In Vivo | Porcine model with cholesterol gallstones | Gallstone dissolution | Exhibited significantly higher solubility compared to the standard. |

Materials Science and Advanced Applications of 2 Methoxy 6 Phenylpyridine

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The 2-phenylpyridine (B120327) (ppy) moiety is a foundational ligand in the development of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs), particularly in iridium(III) complexes. These C^N cyclometalated ligands form stable, highly luminescent organometallic compounds that are crucial for achieving high-efficiency electroluminescence. The basic structure involves an iridium core coordinated by two or three 2-phenylpyridine-type ligands. nih.gov

The role of substituents on the 2-phenylpyridine skeleton is to finely tune the photophysical properties of the resulting complex. The introduction of groups like the methoxy (B1213986) substituent at the 2-position of the pyridine (B92270) ring can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. This tuning is critical for modifying the emission color and improving the performance of OLED devices. For instance, electron-donating groups on the cyclometalated ligand can be used to blue-shift the emission while maintaining a relatively low oxidation potential for the complex. birmingham.ac.uk This strategy helps in developing efficient bluish-green and blue emitters by facilitating charge injection and transport within the OLED architecture, leading to lower turn-on voltages and improved device efficiency. birmingham.ac.ukrsc.org

While specific performance data for OLEDs incorporating a 2-Methoxy-6-phenylpyridine ligand is not extensively detailed in current literature, the principles of molecular design strongly support its potential. By modifying the electronic properties of the classic 2-phenylpyridine scaffold, the methoxy group contributes to the broad palette of ligands available for creating custom-tuned phosphorescent emitters for next-generation displays and lighting.

Fluorescent Sensors and Probes